acidi carbossilici pirazolici e derivati

Pyrazole carboxylic acids and their derivatives are a class of heterocyclic organic compounds that have gained significant attention in both pharmaceutical and chemical industries due to their diverse biological activities. These molecules typically feature a five-membered ring containing one nitrogen atom, with an additional oxygen-containing functional group (carboxylate) attached at various positions on the ring. The carboxylic acid functionality makes these derivatives versatile for synthesis of prodrugs or drug intermediates, as well as potential inhibitors for various enzymes and receptors.

The structural diversity afforded by substituents at different positions on the pyrazole ring allows for a wide range of functional groups, enabling their use in medicinal chemistry to modulate bioavailability, enhance selectivity, and improve pharmacokinetic properties. Moreover, these compounds exhibit promising activities in areas such as anti-inflammatory, antiviral, and anticancer applications, making them valuable tools for drug discovery.

The development of pyrazole carboxylic acids and their derivatives often involves complex synthetic methodologies, including condensation reactions, Friedel-Crafts acylation, and direct coupling reactions. These methods allow chemists to create a broad spectrum of structurally varied compounds tailored to specific research objectives or therapeutic needs.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

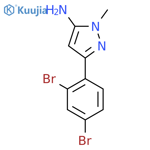

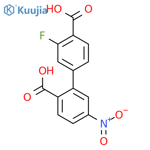

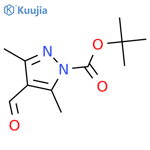

|

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | 844891-13-0 | C11H16N2O3 |

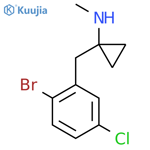

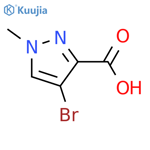

|

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 | C5H5BrN2O2 |

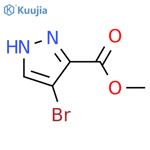

|

Methyl 4-bromo-1H-pyrazole-3-carboxylate | 81190-89-8 | C5H5BrN2O2 |

|

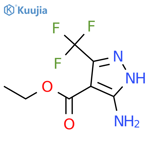

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 133922-58-4 | C7H8F3N3O2 |

|

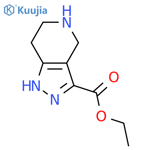

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate | 926926-62-7 | C9H13N3O2 |

|

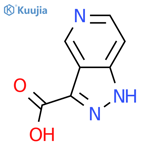

1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid | 932702-11-9 | C7H5N3O2 |

|

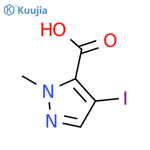

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid | 75092-30-7 | C5H5IN2O2 |

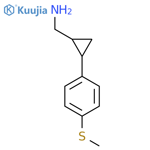

|

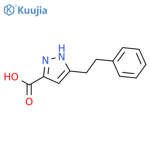

5-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid | 595610-56-3 | C12H12N2O2 |

|

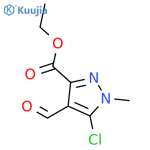

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | 946061-21-8 | C8H9ClN2O3 |

|

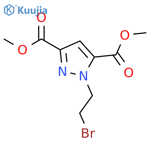

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | 163213-29-4 | C9H11BrN2O4 |

Letteratura correlata

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

Fornitori consigliati

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati